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molecular formula C10H5ClF3NO3S B8353976 (6-chloroisoquinolin-3-yl) trifluoromethanesulfonate

(6-chloroisoquinolin-3-yl) trifluoromethanesulfonate

Cat. No. B8353976
M. Wt: 311.67 g/mol
InChI Key: OJRLBAIXHAMIGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08178668B2

Procedure details

Following the procedure for trifluoromethanesulfonic acid 6-fluoroisoquinolin-3-yl ester, using 6-chloroisoquinolin-3-ol in place of 6-fluoroisoquinolin-3-ol, the title compound was obtained as a yellow solid. MS (ES+): m/z=311.69/313.63 [MH+]. HPLC: tR=3.88 min (ZQ2, polar—5 min).
Name
trifluoromethanesulfonic acid 6-fluoroisoquinolin-3-yl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N:7][C:6]([O:12][S:13]([C:16]([F:19])([F:18])[F:17])(=[O:15])=[O:14])=[CH:5]2.[Cl:20]C1C=C2C(=CC=1)C=NC(O)=C2>>[Cl:20][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N:7][C:6]([O:12][S:13]([C:16]([F:19])([F:18])[F:17])(=[O:15])=[O:14])=[CH:5]2

Inputs

Step One
Name
trifluoromethanesulfonic acid 6-fluoroisoquinolin-3-yl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2C=C(N=CC2=CC1)OS(=O)(=O)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C=C(N=CC2=CC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=C(N=CC2=CC1)OS(=O)(=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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